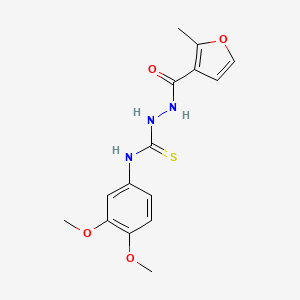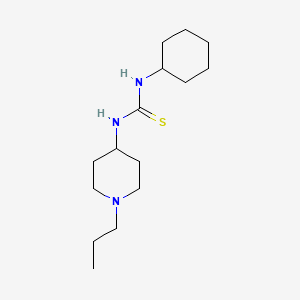
N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea (CPTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea is not fully understood. However, it is believed to act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. Additionally, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective effects, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to modulate the activity of certain ion channels, including voltage-gated sodium channels and calcium channels.
実験室実験の利点と制限
N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to be relatively non-toxic and has a low risk of adverse effects. However, there are also some limitations to the use of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments. For example, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has a relatively short half-life and may require frequent dosing in order to maintain its effects.
将来の方向性
There are several potential future directions for the study of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea. One area of research that is currently being explored is the development of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea analogs with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea and its potential applications in the treatment of neurodegenerative diseases. Finally, there is also potential for the use of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea in the development of novel therapeutics for other diseases and conditions.
合成法
N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of cyclohexyl isothiocyanate with 1-propylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea.
科学的研究の応用
N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been studied extensively for its potential applications in scientific research. One of the most promising applications of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea is in the field of neuroscience. N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to exhibit neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke. Additionally, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3S/c1-2-10-18-11-8-14(9-12-18)17-15(19)16-13-6-4-3-5-7-13/h13-14H,2-12H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQVCAQUJLMFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)



![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)
![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)
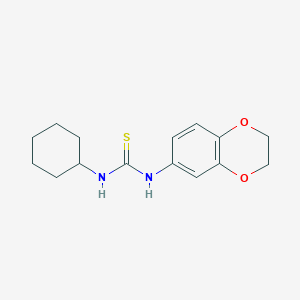
![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)

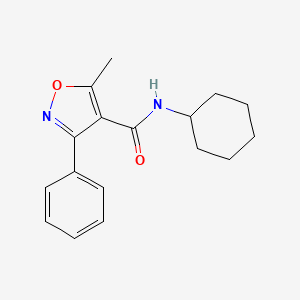
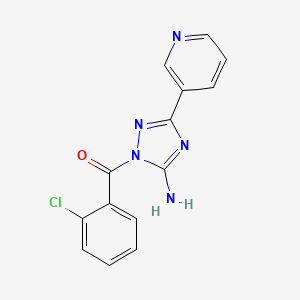
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)
